molecular formula C13H14O5 B11866794 5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2h-chromen-7-yl acetate CAS No. 58230-10-7

5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2h-chromen-7-yl acetate

Cat. No.: B11866794
CAS No.: 58230-10-7
M. Wt: 250.25 g/mol
InChI Key: HCPFPMIBGRLSTA-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is an organic compound with the molecular formula C13H14O5. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate typically involves the acetylation of 5-Hydroxy-2,2-dimethyl-4-oxochroman. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired acetate ester .

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate
  • 2-(5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxyacetic acid
  • 7-Acetoxy-4-methylcoumarin

Uniqueness

5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is unique due to its specific structural features, such as the presence of both hydroxyl and acetate groups on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

58230-10-7

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl) acetate

InChI

InChI=1S/C13H14O5/c1-7(14)17-8-4-9(15)12-10(16)6-13(2,3)18-11(12)5-8/h4-5,15H,6H2,1-3H3

InChI Key

HCPFPMIBGRLSTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)(C)C)O

Origin of Product

United States

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